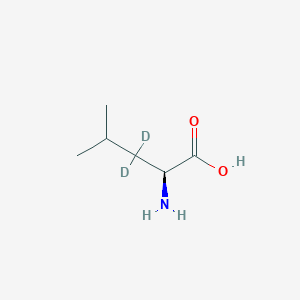

L-Leucine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H13NO2 |

|---|---|

Poids moléculaire |

133.19 g/mol |

Nom IUPAC |

(2S)-2-amino-3,3-dideuterio-4-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i3D2 |

Clé InChI |

ROHFNLRQFUQHCH-YVKXTFNSSA-N |

SMILES isomérique |

[2H]C([2H])([C@@H](C(=O)O)N)C(C)C |

SMILES canonique |

CC(C)CC(C(=O)O)N |

Séquence |

L |

Origine du produit |

United States |

Foundational & Exploratory

L-Leucine-d2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of L-Leucine-d2 in Scientific Research.

Introduction to this compound

This compound is a stable isotope-labeled form of L-Leucine, an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes.[1][2] In this compound, two hydrogen atoms at the gamma-carbon position are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight, making it distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This property makes this compound an invaluable tool in metabolic research, proteomics, and drug development, where it is primarily used as a tracer to study metabolic pathways and as an internal standard for the precise quantification of L-Leucine and its metabolites in biological samples.[1][2]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound and its unlabeled counterpart, L-Leucine, is provided in the table below.

| Property | This compound | L-Leucine |

| Chemical Formula | C₆H₁₁D₂NO₂ | C₆H₁₃NO₂ |

| Molecular Weight | ~133.19 g/mol | ~131.17 g/mol |

| CAS Number | 362049-59-0 | 61-90-5 |

| Appearance | White to off-white solid powder | White crystalline solid |

| Isotopic Purity | Typically ≥98% | Not Applicable |

Applications in Research

The unique properties of this compound make it a versatile tool in a wide array of research applications. Its primary uses revolve around its ability to act as a tracer for metabolic studies and as a reliable internal standard for quantitative analysis.

Metabolic Tracing and Flux Analysis

Stable isotope tracers like this compound are instrumental in elucidating the dynamics of metabolic pathways in vivo and in vitro. By introducing this compound into a biological system, researchers can track its incorporation into newly synthesized proteins and other metabolites. This allows for the measurement of protein synthesis rates and the investigation of how various physiological and pathological conditions affect protein metabolism.

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. While traditionally using arginine and lysine, leucine (B10760876) isotopes can also be employed. In a typical SILAC experiment, one cell population is grown in a medium containing a "light" amino acid (e.g., unlabeled L-Leucine), while another is grown in a medium with a "heavy" counterpart (e.g., a deuterated form of L-Leucine). After experimental treatment, the protein lysates from the two populations are combined, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound serves as an excellent internal standard for the accurate quantification of L-Leucine in complex biological matrices such as plasma, tissues, and cell lysates.[1] Since this compound has nearly identical chemical and physical properties to L-Leucine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2] The activation of mTOR complex 1 (mTORC1) by L-Leucine is a critical step in initiating the translation of messenger RNA (mRNA) into protein.

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocol: Quantification of L-Leucine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of L-Leucine in human plasma. Optimization of specific parameters may be required for different instrumentation and sample types.

Materials and Reagents

-

L-Leucine

-

This compound

-

Human Plasma (K2EDTA)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock Solutions and Standards

-

L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in LC-MS grade water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

-

Working Standards: Prepare a series of calibration standards by spiking the L-Leucine stock solution into a surrogate matrix (e.g., stripped plasma or water) to achieve a desired concentration range (e.g., 1-500 µM).

-

IS Working Solution (10 µg/mL): Dilute the this compound stock solution with water.

Sample Preparation

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Add 10 µL of the IS working solution (10 µg/mL) to each tube and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at 4°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate L-Leucine from other plasma components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

L-Leucine: Q1 m/z 132.1 -> Q3 m/z 86.1

-

This compound: Q1 m/z 134.1 -> Q3 m/z 88.1 (Note: These transitions should be optimized for the specific instrument being used.)

-

Data Analysis

Quantify L-Leucine concentrations by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Caption: General workflow for LC-MS/MS analysis of L-Leucine.

Conclusion

This compound is a powerful and versatile tool for researchers in a variety of scientific disciplines. Its use as a metabolic tracer and an internal standard enables precise and accurate investigations into protein metabolism, cellular signaling, and quantitative biology. The methodologies outlined in this guide provide a foundation for the application of this compound in research, contributing to a deeper understanding of fundamental biological processes and the development of new therapeutic strategies.

References

Synthesis of Deuterium-Labeled L-Leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled L-Leucine is an invaluable tool in metabolic research, quantitative proteomics, and structural biology.[1] Its applications range from tracing metabolic pathways to serving as an internal standard for mass spectrometry-based quantification of proteins.[1][2][] This technical guide provides an in-depth overview of the core synthesis methods for preparing deuterium-labeled L-Leucine, complete with experimental protocols and comparative data.

Core Synthesis Strategies

The synthesis of deuterium-labeled L-Leucine can be broadly categorized into two main approaches: chemical synthesis and enzymatic methods. Chemical synthesis offers precise control over the position and extent of deuterium (B1214612) incorporation, while enzymatic methods can provide high stereoselectivity.

Chemical Synthesis Methods

Chemical synthesis is a versatile approach for introducing deuterium atoms into the L-Leucine molecule. Key methods include direct hydrogen-deuterium exchange, synthesis from deuterated precursors, and palladium-catalyzed H/D exchange.

1. Direct Hydrogen-Deuterium (H/D) Exchange:

This method involves the direct replacement of hydrogen atoms with deuterium.[4] It is often catalyzed by a transition metal, such as platinum, and uses deuterium oxide (D₂O) as the deuterium source.[1][2] This approach can be cost-effective for producing highly deuterated L-Leucine.

2. Synthesis from Deuterated Precursors:

This multi-step strategy involves using starting materials that are already deuterated to construct the final L-Leucine molecule.[2] This allows for precise, site-specific labeling of the amino acid.

3. Palladium-Catalyzed H/D Exchange:

A more recent development involves the use of a palladium catalyst for the H/D exchange. This method can be applied to N-protected amino amides, which can then be deprotected to yield the desired β-deuterated amino acid.[5]

Enzymatic Synthesis Methods

Enzymatic methods leverage the high specificity of enzymes to achieve stereoselective synthesis of deuterium-labeled L-Leucine.

1. Transamination using Branched-Chain Aminotransferase (BCAT):

This method utilizes branched-chain aminotransferase (BCAT) to catalyze the transfer of an amino group to a deuterated keto-acid precursor of Leucine. For instance, L-tert-leucine can be asymmetrically synthesized from trimethylpyruvate using BCAT from Escherichia coli, with L-glutamate as the amino donor.[6] Coupling this reaction with other enzymes can overcome product inhibition and improve yields.[6]

Quantitative Data Summary

The efficiency and outcome of different synthesis methods can be evaluated based on parameters such as isotopic purity and reaction yield. The table below summarizes available quantitative data for various methods.

| Synthesis Method | Deuterated Product | Isotopic Purity/Enrichment | Yield | Reference(s) |

| Modified Bucherer-Strecker | L-[1-¹¹C]leucine | >99% radiochemical purity | 25% | [7] |

| Racemization via Schiff base | α-deuterated amino acids | >99.5% isotopic purity | - | [2] |

| Evans' Chiral Auxiliary Method | Leu-meth LD | 94% enantiomeric excess | - | [8] |

| BCAT/AspAT/PDC Coupling Reaction | L-tert-leucine | >99% ee | 89.2 mM from 100 mM precursor | [6] |

Note: Data is not available for all methods, and direct comparison may be challenging due to variations in experimental conditions and reporting standards.

Experimental Protocols

Detailed methodologies for key synthesis experiments are provided below.

Protocol 1: Direct H/D Exchange using Pt/C Catalyst

This protocol is adapted from a general procedure for the deuteration of amino acids.[9]

Materials:

-

L-Leucine

-

Platinum on activated carbon (Pt/C, 3 wt% Pt)

-

Deuterium oxide (D₂O)

-

2-Propanol

-

Celite

-

0.22 µm filter

Procedure:

-

Prepare a mixture of L-Leucine (1 g) and Pt/C (0.40 g) in a solution of 2-propanol (4 mL) and D₂O (40 mL).

-

Load the mixture into a suitable reactor.

-

Heat the reactor to a temperature between 100–230°C and stir continuously for one to several days. The optimal temperature and reaction time will vary depending on the desired level of deuteration.[1]

-

After the reaction, cool the mixture to 20°C.

-

Remove the Pt/C catalyst by filtration through Celite, followed by filtration through a 0.22 µm filter.

-

Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated L-Leucine.

Protocol 2: Enzymatic Synthesis of L-tert-leucine using a Coupled Enzyme System

This protocol is based on the synthesis of L-tert-leucine using a branched-chain aminotransferase (BCAT) coupled with aspartate aminotransferase (AspAT) and pyruvate (B1213749) decarboxylase (PDC).[6]

Materials:

-

Trimethylpyruvate (precursor)

-

Branched-chain aminotransferase (BCAT) from E. coli

-

Aspartate aminotransferase (AspAT)

-

Pyruvate decarboxylase (PDC)

-

L-glutamate (amino donor)

-

Appropriate buffer system

Procedure:

-

Prepare a reaction mixture containing trimethylpyruvate (100 mM) and L-glutamate in a suitable buffer.

-

Add the enzymes BCAT, AspAT, and PDC to the reaction mixture. The optimal enzyme concentrations and reaction conditions (pH, temperature) should be determined empirically.

-

Incubate the reaction mixture, allowing the coupled enzymatic reactions to proceed. The BCAT catalyzes the synthesis of L-tert-leucine, while AspAT and PDC are used to regenerate the amino donor and remove the inhibitory by-product, α-ketoglutarate.

-

Monitor the progress of the reaction by a suitable analytical method, such as HPLC.

-

Upon completion, purify the L-tert-leucine from the reaction mixture using standard chromatographic techniques.

Visualizing Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Caption: Chemical synthesis workflows for deuterium-labeled L-Leucine.

Caption: Enzymatic synthesis of deuterium-labeled L-Leucine via transamination.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-[1-11C]leucine: routine synthesis by enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine-d2 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of L-Leucine-d2 in metabolic studies. While direct research specifically on this compound is limited, the principles and methodologies described herein are based on extensive studies of other deuterated leucine (B10760876) isotopes (e.g., L-Leucine-d3, L-Leucine-d10) and are considered directly applicable. This compound serves as a powerful tool for quantifying dynamic metabolic processes, most notably muscle protein synthesis, and for elucidating the anabolic effects of leucine.

The Principle of Stable Isotope Tracers in Metabolic Research

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their metabolic fate within a biological system. Deuterium (²H), a stable isotope of hydrogen, is commonly used to label amino acids like leucine. The increased mass of the deuterated molecule allows it to be distinguished from its non-labeled counterpart by mass spectrometry. By introducing a known amount of the labeled tracer and measuring its incorporation into newly synthesized proteins or other metabolic products, researchers can calculate the rates of these metabolic processes.

Mechanism of Action of this compound as a Tracer

The fundamental principle behind using this compound is to trace the journey of leucine from the free amino acid pool into newly synthesized proteins. This allows for the quantification of the rate of protein synthesis.

The process can be summarized in the following steps:

-

Introduction of the Tracer: this compound is introduced into the body, typically through a primed-constant intravenous infusion. The "priming dose" rapidly raises the tracer concentration in the body's free amino acid pool to a steady state, which is then maintained by the "constant infusion".

-

Tracer Incorporation: As proteins are synthesized, amino acids from the free pool are incorporated into growing polypeptide chains. This compound competes with unlabeled L-leucine for incorporation into these new proteins.

-

Sample Collection: To measure the rate of incorporation, biological samples, such as muscle tissue (via biopsy) and blood, are collected at different time points.

-

Analysis: The enrichment of this compound in the free amino acid pool (precursor pool) and in the protein-bound amino acids is determined using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Calculation of Synthesis Rate: The rate of protein synthesis, often expressed as the Fractional Synthetic Rate (FSR), is calculated from the increase in this compound enrichment in the protein over time relative to the enrichment in the precursor pool.

Leucine's Role in a Key Signaling Pathway: mTOR

Leucine is not just a building block for proteins; it also acts as a critical signaling molecule that stimulates muscle protein synthesis. One of the primary pathways through which leucine exerts this anabolic effect is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The activation of mTOR complex 1 (mTORC1) by leucine leads to the phosphorylation of downstream targets that initiate protein translation.

Experimental Protocols

While specific details can vary between studies, a typical experimental protocol for measuring muscle protein synthesis using a deuterated leucine tracer involves a primed-constant infusion.

Subject Preparation

-

Subjects typically fast overnight to ensure a post-absorptive state.

-

Catheters are inserted for tracer infusion and blood sampling.

Tracer Administration

-

A priming dose of this compound is administered to rapidly achieve isotopic equilibrium in the body's free amino acid pool.

-

This is immediately followed by a continuous infusion at a lower rate to maintain this steady state of tracer enrichment.

Sample Collection

-

Baseline blood samples are collected before the infusion begins.

-

Blood samples are collected at regular intervals throughout the infusion period to monitor plasma tracer enrichment.

-

Muscle biopsies are taken from a skeletal muscle (e.g., vastus lateralis) at the beginning and end of the measurement period.

Sample Processing and Analysis

-

Blood: Plasma is separated from whole blood, and amino acids are extracted.

-

Muscle Tissue: Muscle tissue is homogenized, and proteins are precipitated. The protein-bound amino acids are then hydrolyzed.

-

Mass Spectrometry: The isotopic enrichment of leucine in the plasma (precursor) and muscle protein hydrolysates is determined by GC-MS or LC-MS/MS.

Calculation of Fractional Synthetic Rate (FSR)

The FSR of muscle protein is calculated using the following general formula:

FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

Where:

-

E_p1 and E_p2 are the enrichments of this compound in the protein at the first and second biopsies, respectively.

-

E_precursor is the average enrichment of this compound in the precursor pool (e.g., plasma leucine) between the two biopsies.

-

t is the time in hours between the biopsies.

Quantitative Data from Metabolic Studies

The following tables summarize quantitative data from studies that have utilized deuterated leucine or investigated the effects of leucine on metabolic parameters.

Table 1: Effect of Leucine Supplementation on Muscle Protein Synthesis

| Study Population | Intervention | Outcome Measure | Result |

| Elderly Men | Leucine-supplemented meals | Myofibrillar muscle protein FSR | Increased by ~56% compared to control |

| Healthy Young Men | Dileucine consumption | Muscle protein synthesis | 42% greater than with leucine alone |

Table 2: Kinetic Parameters from Deuterated Leucine Tracer Studies

| Tracer | Condition | Parameter | Value |

| L-[3,3,3,-2H3]leucine | Leucine infusion vs. Saline | Endogenous leucine flux (μmol/kg/h) | 113 ± 7 vs. 128 ± 4 |

| L-[3,3,3,-2H3]leucine | Leucine infusion vs. Saline | Lysine oxidation (μmol/kg/h) | 10.7 ± 1 vs. 13.2 ± 0.9 |

Applications in Research and Drug Development

The use of this compound and other deuterated leucine tracers has broad applications in:

-

Nutritional Science: To determine the anabolic potential of different protein sources and the optimal leucine intake for stimulating muscle protein synthesis.

-

Exercise Physiology: To understand the effects of different types of exercise on muscle protein turnover.

-

Clinical Research: To investigate the mechanisms of muscle wasting in various diseases (e.g., cancer, sarcopenia, and muscular dystrophy) and to evaluate the efficacy of therapeutic interventions.

-

Drug Development: To assess the impact of new drugs on protein metabolism and to identify compounds that can promote muscle growth or prevent muscle loss. The kinetic data obtained from tracer studies can provide crucial insights into a drug's mechanism of action.

Conclusion

This compound is a valuable tool in the field of metabolic research, providing a safe and accurate method for quantifying protein synthesis and other metabolic fluxes. Its application, primarily through the primed-constant infusion technique coupled with mass spectrometric analysis, allows for a detailed understanding of the dynamic nature of protein metabolism. Furthermore, by tracing the fate of leucine, researchers can gain insights into the signaling pathways that regulate muscle mass, which is critical for the development of nutritional and therapeutic strategies to combat muscle wasting and metabolic diseases. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies.

The Biological Significance of Deuterium Labeling in Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are indispensable tools across a multitude of scientific disciplines, including biochemistry, proteomics, metabolomics, and pharmaceutical research.[1] Among the stable isotopes, deuterium (B1214612) (²H), the heavy, non-radioactive isotope of hydrogen, has garnered significant interest.[2] Deuterium labeling, the substitution of hydrogen atoms with deuterium in amino acids, imparts unique physicochemical properties that are exploited for a wide range of research and therapeutic applications.[1] This subtle atomic substitution can lead to profound and measurable effects, from altering metabolic rates to stabilizing drug compounds.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterium labeling in amino acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this powerful technology.

Core Principles of Deuterium Labeling

The utility of deuterium-labeled amino acids is primarily rooted in two key principles: the kinetic isotope effect (KIE) and the ability to be distinguished by mass-sensitive analytical instruments.

The Kinetic Isotope Effect (KIE)

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1][3] The carbon-deuterium (C-D) bond is stronger and possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond due to deuterium's greater mass.[2][3] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step.[3] This effect is particularly significant in metabolic processes catalyzed by enzymes like cytochrome P450s, which often involve the cleavage of C-H bonds.[3][4] The KIE is a cornerstone of "heavy drug" development, where deuteration is used to slow drug metabolism, thereby improving pharmacokinetic profiles.[3][5]

Mass-Based Detection

The replacement of hydrogen (¹H, atomic mass ≈ 1) with deuterium (²H, atomic mass ≈ 2) results in a detectable mass shift in the amino acid and any subsequent molecules, such as proteins, into which it is incorporated. This mass difference is readily detected by mass spectrometry (MS), allowing researchers to differentiate between "light" (unlabeled) and "heavy" (labeled) molecules.[2][6] This principle is the foundation for using deuterium-labeled amino acids as tracers in metabolic studies and as internal standards for precise quantification in proteomics.[2][7]

Applications in Research and Drug Development

The unique properties of deuterium-labeled amino acids have led to their widespread application in various fields.

Metabolic Research and Flux Analysis

Deuterium-labeled amino acids are invaluable tracers for mapping metabolic pathways and quantifying the flux of metabolites through these networks.[1][2] By introducing a deuterated amino acid into a biological system, researchers can track its metabolic fate, identifying downstream metabolites and measuring the rates of protein synthesis and degradation.[2][8] Deuterium oxide (D₂O), or heavy water, is a cost-effective and easily administered precursor for labeling non-essential amino acids in vivo, making it ideal for long-term studies in free-living conditions.[2][9][10]

The general workflow for a D₂O-based metabolic labeling study involves administering D₂O to an organism, followed by sample collection over time. The incorporation of deuterium into amino acids and subsequently into proteins is then quantified using mass spectrometry to determine turnover rates.[10][11]

Figure 1: Workflow for measuring protein turnover using D₂O labeling.

Quantitative Proteomics

Deuterium-labeled amino acids are fundamental to many quantitative proteomics techniques, most notably Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[12][13] In SILAC, cells are grown in media where a standard essential amino acid (e.g., leucine) is replaced by its deuterated counterpart (e.g., Leu-d3).[14] After several cell doublings, the deuterated amino acid is fully incorporated into the proteome.[14][15] This "heavy" cell population can then be compared to a "light" (unlabeled) population under different experimental conditions. The two populations are mixed, proteins are extracted and digested, and the resulting peptides are analyzed by MS.[13] The relative signal intensities of the heavy and light peptide pairs allow for highly accurate protein quantification.[12][15]

Figure 2: General experimental workflow for a SILAC-based proteomics experiment.

Drug Development and Pharmacokinetics

Deuteration is a valuable strategy in drug discovery to enhance pharmacokinetic profiles.[2][5] By selectively replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed due to the KIE.[3][16] This can lead to several therapeutic advantages:

-

Improved Metabolic Stability: A longer drug half-life, allowing for less frequent dosing.[16][17]

-

Reduced Toxic Metabolites: Altering metabolic pathways to avoid the formation of harmful byproducts.[5][18]

-

Increased Bioavailability: A higher concentration of the active drug in circulation.

Deutetrabenazine, an approved drug for treating chorea associated with Huntington's disease, is a prime example of a successfully deuterated therapeutic.[5][18] Deuterated compounds also serve as ideal internal standards for quantitative bioanalysis in pharmacokinetic studies, ensuring high accuracy and precision.[2][19]

Figure 3: The Kinetic Isotope Effect (KIE) in drug metabolism.

Structural Biology

In structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is used to simplify complex spectra of large proteins.[2][20] By replacing most protons with deuterons, which are largely "silent" in ¹H-NMR, the remaining proton signals become sharper and easier to resolve.[21][22] This allows for the study of protein structure, dynamics, and interactions that would be intractable otherwise.[20][23] Selective deuteration of specific amino acids or at specific positions (e.g., Cα or Cβ) can provide even more detailed structural and mechanistic insights.[24]

Data Presentation: Quantitative Effects of Deuteration

The impact of deuterium labeling is quantifiable across its various applications. The following tables summarize key data from pharmacokinetic and metabolic labeling studies.

Table 1: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

This table illustrates the effect of deuteration on key pharmacokinetic (PK) parameters for select drugs. Note that the specific effects are highly dependent on the drug and the site of deuteration.

| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference(s) |

| Tetrabenazine | Half-life (t½) of active metabolites | ~2-4 hours | ~9-11 hours | ~2.5 - 4.5x | [5][18] |

| Cmax (active metabolites) | Lower | Higher | - | [5] | |

| AUC (active metabolites) | Lower | Higher | - | [5] | |

| Fludalanine | In vivo oxidative clearance (primate) | Higher | Lower | ~2.5x slower | [25] |

Data are approximate and compiled from various studies for illustrative purposes.

Table 2: Deuterium Incorporation into Non-Essential Amino Acids in Cell Culture

This table shows the determined number of deuterium-accessible labeling sites for various amino acids when cells are cultured in D₂O-enriched media. This data is critical for accurately calculating protein turnover rates.[26]

| Amino Acid | Abbreviation | Number of Deuterium Sites (in vitro) | Reference(s) |

| Alanine | Ala | ~4 | [26][27] |

| Aspartic Acid | Asp | ~2 | [26][27] |

| Glutamic Acid | Glu | ~4 | [26][27] |

| Glycine | Gly | ~2 | [27] |

| Proline | Pro | ~6 | [26][27] |

Values can vary slightly based on cell type and specific metabolic activity.[26][28]

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterium labeling techniques.

Protocol: D₂O Labeling for In Vivo Protein Turnover Analysis

This protocol provides a general framework for measuring protein synthesis rates in an animal model.

-

Acclimatization: House animals (e.g., mice) under standard conditions with free access to food and water.

-

Tracer Administration: Administer an initial bolus of D₂O (e.g., 99.9% D) via intraperitoneal injection to rapidly enrich the body water pool.[9] The target enrichment is typically low (e.g., 2-5%).

-

Maintenance: Provide drinking water enriched with a lower percentage of D₂O (e.g., 4-8%) for the duration of the study to maintain a steady state of body water enrichment.[1]

-

Time-Course Sampling: Collect blood and tissue samples at predetermined time points (e.g., 0, 3, 7, 14, 21 days).

-

Sample Preparation:

-

Measure body water enrichment from plasma samples using techniques like gas chromatography-mass spectrometry (GC-MS).

-

Isolate proteins of interest from tissues. For proteome-wide analysis, extract total protein.

-

Hydrolyze proteins to release constituent amino acids.

-

-

Mass Spectrometry Analysis:

-

Data Analysis: Calculate the fractional synthesis rate (FSR) of the protein(s) based on the rate of deuterium incorporation over time, correcting for the precursor pool enrichment (body water).[11][26]

Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the key steps for a typical SILAC experiment for quantitative proteomics.

-

Media Preparation: Prepare two types of cell culture media that are identical except for specific essential amino acids.

-

Light Medium: Contains the natural ("light") forms of lysine (B10760008) and arginine.[13]

-

Heavy Medium: Lacks light lysine and arginine but is supplemented with stable isotope-labeled ("heavy") versions (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine, or deuterated variants).[12][13]

-

-

Cell Adaptation: Culture two separate populations of cells, one in the light medium and one in the heavy medium, for at least five to six cell doublings to ensure complete (>95%) incorporation of the labeled amino acids into the proteome of the "heavy" population.[12][15]

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one cell population (typically the "heavy" one), while the other ("light") serves as the control.[15]

-

Cell Harvesting and Lysis: Harvest both cell populations and lyse them to extract the proteins.

-

Protein Quantification and Mixing: Determine the total protein concentration for each lysate and mix them in a 1:1 ratio.[13] This step is critical as it minimizes downstream quantitative errors.

-

Protein Digestion: Digest the combined protein mixture into peptides using a protease, most commonly trypsin.[13]

-

LC-MS/MS Analysis: Analyze the complex peptide mixture using high-resolution LC-MS/MS.[12] The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins by calculating the intensity ratios of the heavy and light peptide pairs.[30]

Conclusion

Deuterium labeling of amino acids is a versatile and powerful technology with profound biological significance.[1] Its applications, from elucidating metabolic pathways and quantifying proteomes to enhancing the therapeutic potential of drugs, provide researchers with an invaluable tool for exploring complex biological systems.[2] The foundational principles of the kinetic isotope effect and mass-based detection, coupled with advanced analytical instrumentation, have enabled sophisticated investigations into protein dynamics, metabolic flux, and pharmacokinetics. As analytical technologies continue to advance, the applications of deuterium-labeled amino acids are expected to expand, paving the way for new discoveries in both basic science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]

- 8. d.umn.edu [d.umn.edu]

- 9. metsol.com [metsol.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 13. chempep.com [chempep.com]

- 14. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 18. primo.uvm.edu [primo.uvm.edu]

- 19. benchchem.com [benchchem.com]

- 20. Indirect use of deuterium in solution NMR studies of protein structure and hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]

- 24. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

L-Leucine-d2: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the properties, applications, and methodologies related to the stable isotope-labeled amino acid, L-Leucine-d2.

Introduction

In the fields of metabolic research, drug discovery, and clinical diagnostics, the use of stable isotope-labeled compounds has become an indispensable tool. This compound, a deuterated form of the essential branched-chain amino acid (BCAA) L-Leucine, offers a non-radioactive, reliable tracer for a variety of applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its critical role in activating the mTOR signaling pathway, and detailed methodologies for its use in experimental settings.

Physicochemical Properties of this compound

This compound is characterized by the substitution of two hydrogen atoms with deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from its endogenous counterpart by mass spectrometry without significantly altering its biological activity.

| Property | Value | References |

| CAS Number | 362049-59-0 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁D₂NO₂ | [1] |

| Molecular Weight | 133.19 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Synonyms | L-Leucine-3,3-d2, (2S)-2-amino-3,3-dideuterio-4-methylpentanoic acid |

Core Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer for quantitative analysis in biological systems.

-

Metabolic Flux Analysis: Researchers can track the incorporation of this compound into newly synthesized proteins and other metabolites, providing insights into metabolic pathways and their kinetics.

-

Pharmacokinetic Studies: Deuterium labeling can subtly alter the metabolic profile of a molecule, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be studied to understand the pharmacokinetics of leucine (B10760876) and related compounds.

-

Internal Standard for Mass Spectrometry: this compound serves as an ideal internal standard for the accurate quantification of unlabeled L-Leucine in various biological matrices, such as plasma, tissues, and cell lysates, using techniques like GC-MS or LC-MS/MS.[2]

The Role of L-Leucine in mTOR Signaling

L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2] The activation of mTORC1 by leucine is a critical step in initiating the translation of specific mRNAs, leading to muscle protein synthesis.

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols and Methodologies

The following sections provide an overview of common experimental workflows utilizing this compound.

General Workflow for In Vitro Protein Synthesis Assay

This protocol outlines a typical experiment to measure the rate of new protein synthesis in cultured cells using this compound.

Caption: Workflow for in vitro protein synthesis measurement.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing a known concentration of this compound.

-

Incubate for a specific period, depending on the experimental goals.

2. Sample Preparation:

-

After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.

-

Precipitate the protein from the cell lysate.

-

Hydrolyze the protein pellet to release individual amino acids.

3. Mass Spectrometry Analysis:

-

Derivatize the amino acids to improve their chromatographic properties and ionization efficiency.

-

Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Monitor the mass-to-charge ratio (m/z) for both unlabeled L-Leucine and this compound.

4. Data Analysis:

-

Calculate the ratio of the peak area of this compound to that of unlabeled L-Leucine.

-

This ratio reflects the rate of new protein synthesis during the labeling period.

Synthesis of this compound

The synthesis of deuterated amino acids can be achieved through various methods. A common approach for site-specific deuteration is through chemical synthesis, which may involve techniques like Pt/C-catalyzed hydrogen-deuterium exchange reactions. Enzymatic methods are also employed for their high positional selectivity. These processes involve reacting the precursor molecule in a deuterium-rich environment, such as in the presence of deuterium oxide (D₂O), to facilitate the exchange of hydrogen atoms with deuterium.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its use as a stable isotope tracer enables precise and accurate quantification of metabolic processes, providing valuable data for understanding disease states, drug efficacy, and the fundamental biology of protein synthesis. The methodologies outlined in this guide provide a foundation for the successful implementation of this compound in a variety of research applications.

References

A Technical Guide to L-Leucine-d2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Leucine-d2, a deuterated stable isotope of the essential branched-chain amino acid, L-Leucine. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. It covers commercial suppliers, quantitative specifications, experimental applications, and the biochemical pathways involving L-Leucine.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer this compound for research purposes. The quality and specifications of the product can vary between suppliers. Below is a summary of quantitative data from several prominent suppliers to facilitate comparison.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity/Enrichment | Available Formulations |

| MedChemExpress | This compound | 362049-59-0 | 99.0% | Not specified | Solid (White to off-white) |

| InvivoChem | This compound | 362049-59-0 | ≥98% | Not specified | Solid |

| Cambridge Isotope Laboratories, Inc. | L-Leucine (5,5,5-D₃) | 87828-86-2 | 98% | 99% | Neat |

| Santa Cruz Biotechnology | L-Leucine-d3 | 87828-86-2 | Not specified | Not specified | Solid |

| Toronto Research Chemicals | L-Leucine-d3 | 87828-86-2 | 98% | Not specified | Solid |

Note: Isotopic purity and enrichment are critical parameters for ensuring the accuracy of experimental results. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for batch-specific data. While this compound is specifically requested, some suppliers more commonly offer L-Leucine-d3. The choice between d2 and d3 labeling will depend on the specific mass shift required for the analytical method.

Synthesis of this compound

The synthesis of isotopically labeled amino acids such as this compound is a complex process that can be achieved through various chemical and enzymatic methods. While specific proprietary synthesis details are often not fully disclosed by commercial suppliers, the general approaches involve the introduction of deuterium (B1214612) atoms at specific positions within the L-Leucine molecule.

One common strategy involves the use of deuterated starting materials in a stereoselective synthesis route to ensure the correct L-enantiomer is produced. Enzymatic methods, utilizing enzymes such as leucine (B10760876) dehydrogenase, can also be employed for the stereospecific synthesis of L-amino acids. These methods often involve the reductive amination of a corresponding α-keto acid precursor. For instance, a deuterated α-ketoisocaproate could be used as a precursor for the synthesis of deuterated L-Leucine.

Experimental Applications and Protocols

This compound is a valuable tool in a range of research applications, primarily due to its utility as a stable isotope tracer. Its chemical properties are nearly identical to the unlabeled L-Leucine, allowing it to be metabolized and incorporated into proteins in the same manner. The key difference is its increased mass, which can be detected by mass spectrometry (MS).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "light," "medium," or "heavy" amino acids into proteins. This compound can be used as a "heavy" amino acid in SILAC experiments.

Objective: To compare the relative abundance of proteins between two cell populations.

Generalized SILAC Protocol using this compound:

-

Media Preparation: Prepare two types of cell culture media that are identical except for the L-Leucine content.

-

"Light" Medium: Standard cell culture medium containing unlabeled L-Leucine.

-

"Heavy" Medium: Cell culture medium deficient in L-Leucine, supplemented with this compound.

-

-

Cell Culture: Grow two separate populations of the same cell line. One population is cultured in the "light" medium, and the other in the "heavy" medium.

-

Metabolic Labeling: Culture the cells for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the respective labeled or unlabeled L-Leucine into the cellular proteome.

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.

-

Data Analysis: The relative abundance of a given peptide (and by extension, the protein it originated from) is determined by comparing the signal intensities of the "light" (unlabeled) and "heavy" (deuterated) peptide pairs in the mass spectrum.

This compound as an Internal Standard in Mass Spectrometry

This compound is an ideal internal standard for the quantification of unlabeled L-Leucine in biological samples by mass spectrometry.

Objective: To accurately quantify the concentration of L-Leucine in a biological sample.

Generalized Protocol for L-Leucine Quantification using this compound as an Internal Standard:

-

Sample Preparation: Prepare the biological sample (e.g., plasma, cell lysate) for analysis. This may involve protein precipitation, extraction, or other cleanup steps.

-

Spiking with Internal Standard: Add a known amount of this compound to the sample at the beginning of the sample preparation process.

-

Derivatization (Optional): Depending on the analytical method, derivatization of the amino acids may be necessary to improve chromatographic separation or ionization efficiency.

-

LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions should be optimized to separate L-Leucine from other sample components. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both unlabeled L-Leucine and the this compound internal standard.

-

Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled L-Leucine and a fixed concentration of the this compound internal standard. The concentration of L-Leucine in the unknown sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key signaling molecule that activates the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. The activation of mTOR complex 1 (mTORC1) by L-Leucine is a critical step in initiating protein synthesis.

Caption: L-Leucine activation of the mTORC1 signaling pathway.

The diagram above illustrates a simplified model of how L-Leucine activates mTORC1. Leucine binds to Sestrin2, which relieves its inhibition of GATOR2. GATOR2, in turn, inhibits GATOR1, a GTPase-activating protein (GAP) for the Rag GTPases. Inhibition of GATOR1 allows RagA/B to become GTP-loaded, leading to the recruitment and activation of mTORC1 at the lysosomal surface. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which promotes protein synthesis and inhibits autophagy.

Conclusion

This compound is a versatile and indispensable tool for researchers in various fields, including drug development, proteomics, and metabolic research. Its utility as a stable isotope tracer in techniques like SILAC and as an internal standard for mass spectrometry enables precise and accurate quantification of biological processes. A thorough understanding of its properties, available sources, and experimental applications is crucial for its effective implementation in research. This guide provides a foundational understanding to aid researchers in leveraging the power of this compound in their scientific endeavors.

The Role of L-Leucine-d2 in the Investigation of the mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, with its dysregulation implicated in numerous diseases, including cancer and metabolic disorders. L-Leucine, an essential branched-chain amino acid, is a potent activator of the mTOR complex 1 (mTORC1). Understanding the intricate molecular events downstream of leucine (B10760876) sensing is paramount for therapeutic development. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based quantitative proteomics technique that allows for the precise comparison of protein abundance between different cell populations. This technical guide details the application of L-Leucine-d2, a deuterated stable isotope of L-Leucine, in SILAC-based proteomics to investigate the mTOR signaling cascade. We provide an in-depth overview of the leucine-sensing mechanism, detailed experimental protocols for utilizing this compound, a summary of expected quantitative data, and visual workflows and pathway diagrams to facilitate experimental design and data interpretation.

Introduction: L-Leucine and the mTOR Signaling Nexus

The mTOR pathway, centered around the serine/threonine kinase mTOR, integrates signals from growth factors, cellular energy status, and amino acids to control protein synthesis and other anabolic processes.[1] Leucine is a key upstream regulator of mTORC1.[2] The molecular machinery responsible for sensing intracellular leucine levels and relaying this information to mTORC1 involves a sophisticated interplay of several protein complexes.

Upon entering the cell, leucine binds to Sestrin2, which acts as a direct cellular sensor for leucine.[3] This binding event disrupts the interaction between Sestrin2 and the GATOR2 complex. The dissociation of GATOR2 from its inhibitor, Sestrin2, allows GATOR2 to inhibit the GTPase-activating protein (GAP) activity of the GATOR1 complex. GATOR1 normally keeps the Rag GTPases in an inactive, GDP-bound state. With GATOR1 inhibited, the Rag GTPases become active (RagA/B loaded with GTP and RagC/D with GDP), translocate to the lysosomal surface, and recruit mTORC1. At the lysosome, the active Rag GTPase heterodimer brings mTORC1 into proximity with its activator, Rheb, leading to the phosphorylation and activation of mTORC1's downstream targets, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), ultimately promoting protein synthesis.[4]

This compound serves as a valuable tool to dissect this pathway. As a stable, non-radioactive isotope-labeled amino acid, it is metabolically incorporated into proteins in cell culture.[5][6] In a SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population receives the natural "light" L-Leucine, while the other receives the "heavy" this compound. After experimental treatment (e.g., stimulation or inhibition of the mTOR pathway), the two cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry. The mass difference between peptides containing "light" and "heavy" leucine allows for accurate quantification of changes in the proteome and in post-translational modifications like phosphorylation, providing a global view of the cellular response to mTOR activation.[7]

Data Presentation: Quantitative Proteomic Changes in Response to mTORC1 Activation

The following tables summarize representative quantitative data from SILAC-based proteomics studies investigating the effects of leucine and mTORC1 activation on protein expression and phosphorylation. These tables are illustrative of the types of data that can be generated using this compound as a metabolic label.

Table 1: Representative Changes in Protein Abundance Following Leucine-Mediated mTORC1 Activation

| Protein | UniProt ID | Function | Fold Change (Heavy/Light) | p-value | Reference |

| Ribosomal Protein S6 | P62753 | Component of the 40S ribosomal subunit | 1.8 | <0.05 | [8] |

| Eukaryotic Translation Initiation Factor 4B (eIF4B) | P23588 | RNA helicase, involved in translation initiation | 1.6 | <0.05 | [8] |

| Ornithine Decarboxylase (ODC1) | P11926 | Rate-limiting enzyme in polyamine biosynthesis | 2.1 | <0.01 | [8] |

| Fatty Acid Synthase (FASN) | P49327 | Enzyme involved in fatty acid synthesis | 1.5 | <0.05 | [9] |

Table 2: Representative Changes in Phosphorylation Status of mTORC1 Pathway Components and Substrates

| Phosphoprotein | Phosphosite | Fold Change (Heavy/Light) | p-value | Reference |

| mTOR | Ser2448 | 2.5 | <0.01 | [10] |

| Ribosomal protein S6 kinase 1 (S6K1) | Thr389 | 3.2 | <0.01 | [11] |

| Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) | Thr37/46 | 2.8 | <0.01 | [11] |

| ULK1 | Ser757 | 1.9 | <0.05 | [12] |

Experimental Protocols

This section provides detailed methodologies for conducting a SILAC experiment using this compound to investigate the mTOR pathway.

Preparation of SILAC Media

Materials:

-

DMEM or RPMI-1640 medium deficient in L-Leucine (custom formulation or commercially available)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Leucine (e.g., Sigma-Aldrich)

-

"Heavy" this compound (e.g., Cambridge Isotope Laboratories, Inc.)

-

Penicillin-Streptomycin solution

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Prepare "Light" Medium: To 500 mL of L-Leucine-deficient medium, add 50 mL of dFBS (10% final concentration), 5 mL of Penicillin-Streptomycin, and "light" L-Leucine to the standard final concentration (e.g., 105 mg/L for DMEM).

-

Prepare "Heavy" Medium: To a separate 500 mL of L-Leucine-deficient medium, add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin. Add "heavy" this compound to the same molar concentration as the "light" medium. Note that the mass concentration will be slightly higher due to the deuterium (B1214612) atoms.

-

Sterile-filter both media using a 0.22 µm filter unit. Store at 4°C.[13]

Cell Culture and Metabolic Labeling

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

Prepared "Light" and "Heavy" SILAC media

-

Standard cell culture flasks and reagents

Procedure:

-

Culture cells in standard "light" medium to establish a healthy, proliferating culture.

-

Passage the cells into two separate flasks: one containing "light" medium and the other containing "heavy" medium.

-

Culture the cells for at least five to six cell doublings to ensure >95% incorporation of the labeled amino acid.[6] Monitor cell growth and morphology to ensure the heavy isotope does not negatively impact cell health.

-

(Optional but recommended) To verify labeling efficiency, harvest a small aliquot of cells from the "heavy" culture, extract proteins, and analyze by mass spectrometry to confirm the mass shift in leucine-containing peptides.[14]

Experimental Treatment and Cell Harvesting

Procedure:

-

Once full incorporation is achieved, apply the desired experimental treatment. For example, to study leucine-induced mTOR activation:

-

Starve both "light" and "heavy" cell populations of amino acids for a defined period (e.g., 1-2 hours).

-

Stimulate one population (e.g., the "heavy" cells) with a known concentration of L-Leucine or a complete amino acid mixture for a specific duration (e.g., 30-60 minutes). The "light" population can serve as the unstimulated control.

-

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Harvest the cells by scraping or trypsinization. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.[15]

Protein Extraction and Quantification

Materials:

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

Procedure:

-

Resuspend the "light" and "heavy" cell pellets separately in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatants (protein extracts) to new tubes.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 100 µg of each).[16]

In-Gel Protein Digestion

Materials:

-

SDS-PAGE gels and running buffer

-

Coomassie blue stain

-

Destaining solution (e.g., 50% methanol, 10% acetic acid)

-

Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)

-

Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

-

Sequencing-grade modified trypsin

-

Peptide extraction buffers (e.g., 50% acetonitrile/5% formic acid)

Procedure:

-

Separate the mixed protein sample on a 1D SDS-PAGE gel.

-

Stain the gel with Coomassie blue and then destain.

-

Excise the entire protein lane and cut it into smaller pieces.

-

Wash the gel pieces with 50 mM ammonium bicarbonate and acetonitrile.

-

Reduce the proteins with reduction buffer at 56°C for 1 hour.

-

Alkylate the proteins with alkylation buffer in the dark at room temperature for 45 minutes.

-

Wash and dehydrate the gel pieces.

-

Digest the proteins with trypsin overnight at 37°C.

-

Extract the peptides from the gel pieces using peptide extraction buffers.

-

Dry the extracted peptides in a vacuum centrifuge.[17]

LC-MS/MS Analysis and Data Processing

Procedure:

-

Resuspend the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid).

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system (e.g., an Orbitrap mass spectrometer). The mass spectrometer should be configured to detect the mass difference between peptides containing L-Leucine and this compound.

-

Process the raw mass spectrometry data using specialized software that supports SILAC quantification, such as MaxQuant.[18] This software will identify peptides, determine the intensity ratios of the "heavy" and "light" peptide pairs, and provide relative protein abundance data.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for SILAC-based quantitative proteomics.

Conclusion

The use of this compound in SILAC-based quantitative proteomics provides a robust and precise method for investigating the complex cellular responses regulated by the mTOR signaling pathway. This technical guide offers a comprehensive framework for researchers, from understanding the underlying biology of leucine sensing to the practical execution of experiments and interpretation of results. By employing these methodologies, scientists can gain deeper insights into the role of mTOR in health and disease, paving the way for the development of novel therapeutic strategies that target this critical cellular pathway. The careful application of the protocols and data analysis workflows described herein will enable the generation of high-quality, reproducible data essential for advancing our understanding of mTOR-mediated cellular processes.

References

- 1. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Quantitative Proteomic Analysis Reveals the Perturbation of Multiple Cellular Pathways in Jurkat-T Cells Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-Specific mTOR Phosphorylation Promotes mTORC1-Mediated Signaling and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTOR Kinase Domain Phosphorylation Promotes mTORC1 Signaling, Cell Growth, and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. youtube.com [youtube.com]

- 16. UWPR [proteomicsresource.washington.edu]

- 17. tools.thermofisher.cn [tools.thermofisher.cn]

- 18. researchgate.net [researchgate.net]

Unraveling Cellular Dynamics: An In-depth Technical Guide to Isotopic Labeling with L-Leucine-d2

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein synthesis, degradation, and metabolic flux is paramount. Stable isotope labeling, particularly with deuterated amino acids like L-Leucine-d2, has emerged as a powerful tool to illuminate these fundamental cellular processes. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with this compound labeling, offering a vital resource for those seeking to harness this technology in their research and development endeavors.

Core Principles of this compound Labeling

Isotopic labeling with this compound involves the substitution of two hydrogen atoms with their heavier isotope, deuterium. This subtle alteration in mass allows for the differentiation of newly synthesized proteins and metabolites from their pre-existing counterparts using mass spectrometry (MS). L-Leucine, an essential branched-chain amino acid, plays a critical role in activating the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[1] By introducing this compound into a biological system, researchers can trace its incorporation into newly synthesized proteins, providing a dynamic measure of protein turnover and metabolic flux.[1]

This compound serves two primary functions in these experiments:

-

As a tracer: It allows for the quantitative measurement of metabolic pathways and protein synthesis rates.[1]

-

As an internal standard: It can be used for precise quantification in nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) analyses.[1]

The choice of deuterated leucine (B10760876) can vary, with d3, d7, and d10 variants also being utilized in different experimental contexts. The selection of a specific isotopologue often depends on the desired mass shift for MS analysis and the specific research question being addressed.

Quantitative Data Presentation

The following tables summarize key quantitative parameters and comparisons relevant to isotopic labeling experiments using deuterated leucine.

| Parameter | Description | Typical Values/Ranges | Analytical Method |

| Incorporation Efficiency | The percentage of labeled amino acid incorporated into the proteome. | >95% after 5-6 cell doublings in SILAC experiments. | LC-MS/MS |

| Mass Shift per Leucine-d2 | The increase in mass of a peptide for each incorporated this compound residue. | +2 Da | Mass Spectrometry |

| Fractional Synthesis Rate (FSR) | The rate at which new proteins are synthesized, often expressed as a percentage per hour. | Varies significantly based on tissue type, physiological state, and experimental conditions. | GC-MS or LC-MS/MS |

| Protein Half-Life | The time it takes for 50% of a specific protein to be degraded. | Ranges from minutes to days depending on the protein. | Dynamic SILAC with LC-MS/MS |

| Deuterated Leucine Isotope | Common Applications | Reported Performance Considerations |

| This compound | Tracer studies, internal standard for quantification. | Provides a minimal mass shift, which can be advantageous in certain MS analyses. |

| L-Leucine-d3 | SILAC-based quantitative proteomics. | Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate. |

| L-Leucine-d10 | SILAC, metabolomics, NMR-based structural studies. | Offers a larger mass shift, which can be beneficial for high-resolution mass spectrometry. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound labeling experiments. Below are protocols for two common applications: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Primed-Constant Infusion for in vivo studies.

Protocol 1: SILAC for Quantitative Proteomics

Objective: To quantitatively compare protein abundance between two cell populations.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-Leucine (unlabeled)

-

"Heavy" this compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Trypsin (mass spectrometry grade)

-

C18 spin columns for peptide cleanup

-

LC-MS/MS system

Methodology:

-

Cell Culture Adaptation:

-

Culture cells for at least five to six doublings in two separate SILAC media: one containing "light" L-Leucine and the other containing "heavy" this compound. This ensures complete incorporation of the labeled amino acid.

-

Monitor cell morphology and doubling time to ensure the labeling has no adverse effects.

-

-

Experimental Treatment:

-

Apply the experimental treatment (e.g., drug administration) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as a control.

-

-

Cell Harvesting and Lysis:

-

Wash cells with ice-cold PBS and harvest.

-

Lyse the "light" and "heavy" cell populations separately in lysis buffer.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

-

Protein Digestion:

-

Reduce and alkylate the protein mixture.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Peptide Cleanup:

-

Desalt the peptide mixture using C18 spin columns.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the "light" and "heavy" peptide pairs. These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.[2]

-

Protocol 2: Primed-Constant Infusion for Muscle Protein Synthesis

Objective: To measure the rate of muscle protein synthesis in vivo.

Materials:

-

This compound (or other suitable labeled amino acid tracer)

-

Saline solution for infusion

-

Catheters for intravenous administration and blood sampling

-

Equipment for muscle biopsy collection

-

Liquid nitrogen for sample preservation

-

Homogenization buffer

-

Perchloric acid (PCA) for protein precipitation

-

Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

-

Subject Preparation:

-

Subjects are typically studied in a post-absorptive state (overnight fast).

-

-

Tracer Infusion:

-

A priming dose of this compound is administered to rapidly achieve isotopic equilibrium in the precursor pool.

-

This is immediately followed by a continuous infusion of this compound at a constant rate for a defined period (e.g., several hours).

-

-

Sample Collection:

-

Blood Samples: Collect blood samples at regular intervals to measure the enrichment of the tracer in the plasma, which serves as a surrogate for the precursor pool for protein synthesis.

-

Muscle Biopsies: Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period. Immediately freeze the tissue in liquid nitrogen.

-

-

Sample Processing:

-

Plasma: Deproteinate plasma samples and prepare for analysis of this compound enrichment.

-

Muscle Tissue: Homogenize the muscle tissue, precipitate the protein with PCA, and hydrolyze the protein to release individual amino acids.

-

-

GC-MS Analysis:

-

Derivatize the amino acids from both plasma and muscle hydrolysates to make them volatile for GC-MS analysis.

-

Measure the isotopic enrichment of this compound in both the plasma (precursor) and the muscle protein (product).

-

-

Calculation of Fractional Synthesis Rate (FSR):

-

FSR is calculated using the formula: FSR (%/h) = (E_p / E_a) * (1 / t) * 100 Where:

-

E_p is the enrichment of this compound in muscle protein.

-

E_a is the average enrichment of this compound in the plasma precursor pool over the infusion period.

-

t is the duration of the infusion in hours.

-

-

Mandatory Visualizations

Signaling Pathways

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a critical regulator of protein synthesis and is activated by L-Leucine.

References

Applications of Deuterated Amino Acids in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable, non-radioactive isotopes of their naturally occurring counterparts, have become indispensable tools in modern proteomics. Their unique mass signatures, when incorporated into proteins, enable precise and robust quantitative analysis of protein expression, turnover, and structure. This technical guide provides a comprehensive overview of the core applications of deuterated amino acids in proteomics, with a focus on quantitative techniques, experimental protocols, and data interpretation.

Quantitative Proteomics: Unraveling the Dynamics of the Proteome

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate protein quantification.[1][2] In SILAC, cells are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids. As cells grow and divide, these amino acids are incorporated into newly synthesized proteins.[1]

By comparing the mass spectrometry signal intensities of heavy and light-labeled peptides, researchers can accurately determine the relative abundance of proteins between different experimental conditions.[2] Commonly used deuterated amino acids in SILAC include deuterated leucine, lysine, and arginine. The choice of amino acid depends on the specific experimental design and the protease used for protein digestion.[3]

Mass Shifts of Commonly Used Deuterated Amino Acids in SILAC

The mass difference between the light and heavy amino acid isotopes allows for their differentiation in the mass spectrometer. The following table summarizes the mass shifts for several commonly used deuterated and other isotopically labeled amino acids.

| Amino Acid | Isotopic Label | Mass Shift (Da) |

| Lysine | 4,4,5,5-D4 | +4 |

| Lysine | 13C6 | +6 |

| Lysine | 13C6, 15N2 | +8 |

| Arginine | 13C6 | +6 |

| Arginine | 13C6, 15N4 | +10 |

| Leucine | D3 | +3 |

Table 1: Mass shifts of commonly used isotopically labeled amino acids in SILAC experiments.[4][5]

Experimental Workflow for a Typical SILAC Experiment

The following diagram illustrates the general workflow of a SILAC experiment for quantitative proteomics.

References

foundational research on branched-chain amino acid (BCAA) metabolism

An In-depth Technical Guide to Foundational Branched-Chain Amino Acid (BCAA) Metabolism for Researchers, Scientists, and Drug Development Professionals.

Introduction